![molecular formula C22H18Cl2N2O B4897563 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole
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Overview
Description
1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of a protein called Bcl-2, which is involved in regulating cell death. Inflammation research has shown that this compound may inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, studies on infectious diseases have shown that this compound may inhibit the replication of pathogens by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. Inflammation research has shown that this compound has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Additionally, studies on infectious diseases have shown that this compound has activity against a range of pathogens, including bacteria and viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole in lab experiments is its potential as a multifunctional compound with a range of biological activities. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds with similar activity. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole. One area of interest is the development of this compound as a chemotherapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in inflammation and infectious disease research. Finally, the development of more soluble derivatives of this compound could expand its potential applications in lab experiments.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole involves the reaction of 4-chlorobenzyl chloride with 1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with paraformaldehyde and a catalytic amount of hydrochloric acid to yield the final product.
Scientific Research Applications
1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole has been used in a variety of scientific research applications, including studies on cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to have potential as a chemotherapeutic agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation research has also shown that this compound has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Additionally, studies on infectious diseases have shown that this compound has activity against a range of pathogens, including bacteria and viruses.
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxymethyl]-1-[(4-chlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O/c23-18-9-5-16(6-10-18)13-26-21-4-2-1-3-20(21)25-22(26)15-27-14-17-7-11-19(24)12-8-17/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYFPZKKCAQRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)COCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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